molecular formula C8H8BrClN2 B13553799 4-(Azetidin-3-yl)-5-bromo-2-chloropyridine

4-(Azetidin-3-yl)-5-bromo-2-chloropyridine

Cat. No.: B13553799
M. Wt: 247.52 g/mol
InChI Key: HUJSXRIWQFGXLQ-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)-5-bromo-2-chloropyridine is a heterocyclic compound that features a pyridine ring substituted with bromine and chlorine atoms, as well as an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)-5-bromo-2-chloropyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing the use of hazardous reagents. Green and cost-effective synthetic methods have been developed, such as the use of microchannel reactors for green oxidation reactions .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-5-bromo-2-chloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Azetidin-3-yl)-5-bromo-2-chloropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-5-bromo-2-chloropyridine involves its interaction with specific molecular targets. For instance, it can act as a modulator of GABA receptors, influencing neurotransmission . The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-3-yl)-5-bromo-2-chloropyridine is unique due to its specific substitution pattern on the pyridine ring and the presence of the azetidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C8H8BrClN2

Molecular Weight

247.52 g/mol

IUPAC Name

4-(azetidin-3-yl)-5-bromo-2-chloropyridine

InChI

InChI=1S/C8H8BrClN2/c9-7-4-12-8(10)1-6(7)5-2-11-3-5/h1,4-5,11H,2-3H2

InChI Key

HUJSXRIWQFGXLQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=NC=C2Br)Cl

Origin of Product

United States

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